molecular formula C17H17O3Si B14200769 CID 78068807

CID 78068807

Cat. No.: B14200769
M. Wt: 297.40 g/mol
InChI Key: XIAXHNFVVQTUIN-UHFFFAOYSA-N
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Description

PubChem CID identifiers are referenced in two contexts:

  • (Figure 8) lists substrates and inhibitors, including compounds such as taurocholic acid (CID 6675), ginkgolic acid 17:1 (CID 5469634), and betulin-derived inhibitors like 3-O-caffeoyl betulin (CID 10153267).
  • (Figure 1) describes oscillatoxin derivatives, such as oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389).

Properties

Molecular Formula

C17H17O3Si

Molecular Weight

297.40 g/mol

InChI

InChI=1S/C17H17O3Si/c1-14(13-17(18)19-2)20-21(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-13H,1-2H3

InChI Key

XIAXHNFVVQTUIN-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC)O[Si](C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the compound involves multiple steps, each requiring specific reagents and conditions. The preparation method typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as Friedel-Crafts reactions, amidation, reduction, and protection reactions . Each step is carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process involves the use of large-scale reactors, precise temperature control, and continuous monitoring to maintain the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are fundamental to modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound

Scientific Research Applications

The compound has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry . In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, the compound is investigated for its potential therapeutic effects, while in industry, it is utilized in the development of new materials and technologies.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways . These interactions can modulate various biological processes, leading to the compound’s observed effects. The precise mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

While CID 78068807 is absent from the evidence, the documents highlight methodologies for comparing compounds, particularly in cheminformatics and pharmacological studies. For example:

Key Methodological Frameworks

  • emphasizes structural overlays and orientation analysis of steroid-based substrates (e.g., DHEAS, TC, TLC) and inhibitors (e.g., betulin derivatives). Such comparisons rely on 2D/3D structural alignment and functional group interactions.
  • discusses PubChem’s role in compound identification, including exact mass, collision cross-section (CCS), and spectral matching, which are critical for differentiating similar compounds.

Example Table of Structurally Related Compounds

The table below summarizes compounds cited in the evidence for reference:

CID Compound Name Class Key Features Source
6675 Taurocholic acid Bile acid Substrate for transport studies
5469634 Ginkgolic acid 17:1 Inhibitor Competitive inhibition of transporters
10153267 3-O-caffeoyl betulin Betulin-derived inhibitor Enhanced solubility and binding affinity
101283546 Oscillatoxin D Toxin derivative Marine-derived polyketide

Limitations and Data Gaps

The absence of this compound in the evidence suggests:

Typographical Error : The CID may be mistyped or outdated. For example, and use 7-digit CIDs (e.g., CID 6675), while this compound is an 8-digit identifier, which may indicate a newer or less-studied compound.

Recommendations for Further Research

To address this gap, consult the following resources:

  • PubChem Database : Directly search for this compound to retrieve structural data, bioactivity, and literature links.
  • Specialized Journals : Review articles in Journal of Cheminformatics or Medicinal Chemistry Research for recent studies on similar compounds.
  • Patent Databases: Investigate patents for novel compounds with 8-digit CIDs, as these may reflect proprietary research.

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